molecular formula C17H18N4O5 B15005460 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxy-1,2,5-oxadiazol-3-yl)hexanamide

6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxy-1,2,5-oxadiazol-3-yl)hexanamide

Cat. No.: B15005460
M. Wt: 358.3 g/mol
InChI Key: YIOUWJYZSWYJEI-UHFFFAOYSA-N
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Description

6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxy-1,2,5-oxadiazol-3-yl)hexanamide is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of an isoindoline-1,3-dione moiety, an oxadiazole ring, and a hexanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxy-1,2,5-oxadiazol-3-yl)hexanamide typically involves multiple steps:

    Formation of the Isoindoline-1,3-dione Moiety: This can be achieved through the cyclization of phthalic anhydride with ammonia or primary amines under controlled conditions.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.

    Coupling Reaction: The final step involves the coupling of the isoindoline-1,3-dione moiety with the oxadiazole derivative and hexanamide chain. This can be facilitated by using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the oxadiazole ring.

    Reduction: Reduction reactions can target the carbonyl groups in the isoindoline-1,3-dione moiety.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Conditions may include the use of strong nucleophiles like sodium hydride (NaH) or organolithium reagents.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, which could lead to the development of new pharmaceuticals.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxy-1,2,5-oxadiazol-3-yl)hexanamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The isoindoline-1,3-dione moiety could act as a pharmacophore, binding to active sites of enzymes, while the oxadiazole ring may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide:

    N-(4-methoxy-1,2,5-oxadiazol-3-yl)hexanamide: Lacks the isoindoline-1,3-dione moiety, which may affect its biological activity.

Uniqueness

The presence of both the isoindoline-1,3-dione moiety and the oxadiazole ring in 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxy-1,2,5-oxadiazol-3-yl)hexanamide makes it unique

Properties

Molecular Formula

C17H18N4O5

Molecular Weight

358.3 g/mol

IUPAC Name

6-(1,3-dioxoisoindol-2-yl)-N-(4-methoxy-1,2,5-oxadiazol-3-yl)hexanamide

InChI

InChI=1S/C17H18N4O5/c1-25-15-14(19-26-20-15)18-13(22)9-3-2-6-10-21-16(23)11-7-4-5-8-12(11)17(21)24/h4-5,7-8H,2-3,6,9-10H2,1H3,(H,18,19,22)

InChI Key

YIOUWJYZSWYJEI-UHFFFAOYSA-N

Canonical SMILES

COC1=NON=C1NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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